

# Structural & Functional Analysis of 3-(2,4-Difluorophenyl)pyrrolidine

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## Compound of Interest

Compound Name: 3-(2,4-Difluorophenyl)pyrrolidine  
CAS No.: 1092108-80-9  
Cat. No.: B13593600

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## A Scaffold for Lead Optimization in Neuropsychiatry and Oncology

### Executive Summary

The 3-arylpyrrolidine motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous monoamine transporter inhibitors, sigma receptor ligands, and kinase inhibitors. The specific substitution pattern of **3-(2,4-difluorophenyl)pyrrolidine** offers a strategic advantage over its non-fluorinated or mono-fluorinated analogs. The 2,4-difluoro substitution blocks primary metabolic soft spots (CYP450 oxidation) while modulating the pKa of the pyrrolidine nitrogen via inductive effects, thereby altering blood-brain barrier (BBB) permeability and target residence time.[1]

This guide provides the definitive chemical informatics, structural analysis, and a validated synthetic workflow for this high-value scaffold.

### Chemical Identity & Informatics

Precision in chemical registration is critical for IP and database management. The following data corresponds to the free base and its common hydrochloride salt.

## Identity Matrix

| Parameter         | Data   | Notes   |
|-------------------|--|---|
| IUPAC Name        | 3-(2,4-Difluorophenyl)pyrrolidine  |   |
| Common Name       | 3-(2,4-Difluorophenyl)pyrrolidine  | Often referred to as the "3-arylpyrrolidine scaffold" |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> F <sub>2</sub> N                           | Free Base   |
| Molecular Weight  | 183.20 g/mol   | Free Base   |
| CAS Registry      | 2366985-31-9   | Hydrochloride Salt                                    |
| SMILES            | <chem>FC1=CC(F)=CC=C1C2CCNC2</chem>  | Canonical (Free Base)                                 |
| InChI String      | InChI=1S/C10H11F2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2 | Standard  |
| InChI Key         | QSBSGFHTQBDWJV-UHFFFAOYSA-N  | Hashed Identifier                                     |

## Structural & Pharmacophore Analysis

The utility of **3-(2,4-difluorophenyl)pyrrolidine** extends beyond simple scaffolding. The specific arrangement of atoms dictates its biological performance.

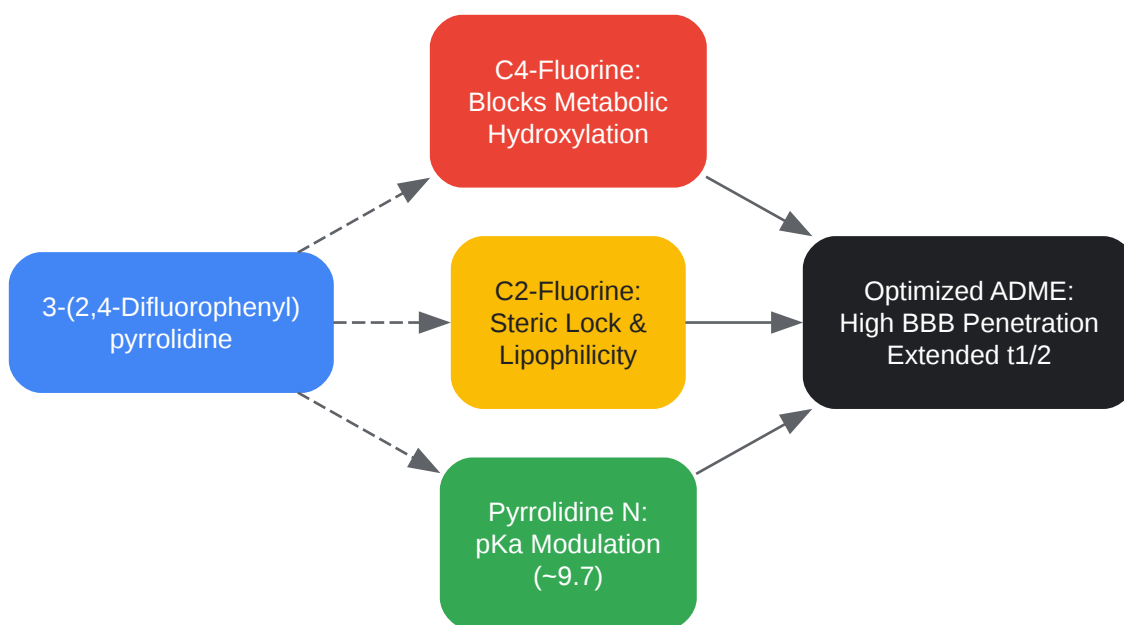
### The "Fluorine Scan" Effect

Replacing hydrogen with fluorine is a standard optimization tactic, but the 2,4-substitution pattern is specific:

- **Metabolic Blockade:** The C4 position of the phenyl ring is a primary site for Phase I oxidative metabolism (hydroxylation).[1] Fluorine at C4 blocks this, significantly extending half-life ( ).[1]

- **Conformational Bias:** The fluorine at C2 introduces steric repulsion with the pyrrolidine ring, restricting rotation around the C3(pyrrolidine)-C1(phenyl) bond.[1] This pre-organizes the molecule into a bioactive conformation often preferred by GPCRs (e.g., Dopamine D2/D3).[1]
- **pKa Modulation:** The electron-withdrawing nature of the difluorophenyl group (via the -bond framework) lowers the pKa of the pyrrolidine nitrogen (typically ~10.5 for unsubstituted pyrrolidine) to approximately 9.6–9.8.[1] This increases the fraction of non-ionized species at physiological pH (7.4), enhancing membrane permeability.[1]

## Diagram: Structure-Activity Logic



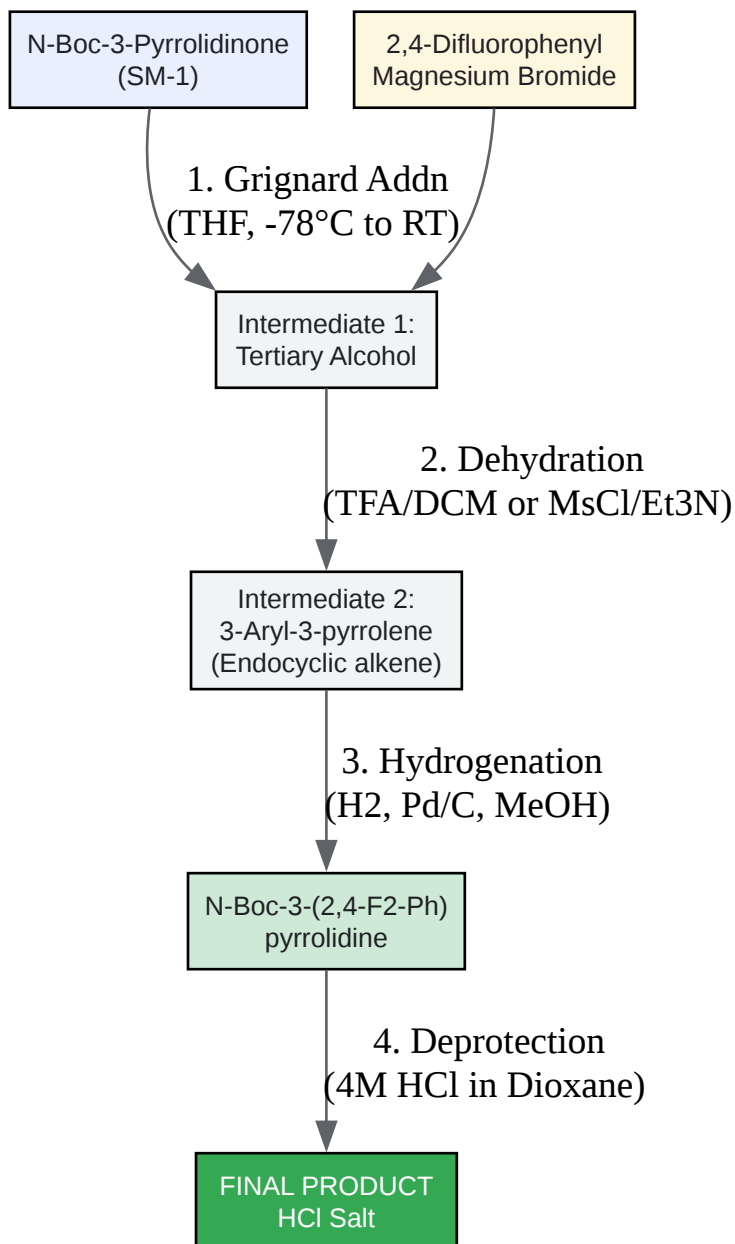
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Figure 1: Pharmacophore dissection showing how specific structural modifications contribute to the overall ADME profile.[1]

## Synthetic Protocol: The Grignard-Reduction Route

While chiral synthesis (using asymmetric catalysis) is preferred for clinical candidates, the most robust route for generating the scaffold for SAR exploration is the Grignard addition/elimination sequence.[1] This produces the racemate, which can be resolved via chiral HPLC or crystallization with tartaric acid.

## Synthetic Workflow Diagram



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Figure 2: Step-wise synthetic pathway from commercially available starting materials to the hydrochloride salt.[1]

## Detailed Experimental Methodology

Step 1: Grignard Addition[2]

- Preparation: In a flame-dried 3-neck flask under Argon, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.5 M concentration).
- Addition: Cool to -78°C. Dropwise add 2,4-difluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes.
- Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
- Quench: Quench with saturated aqueous NH<sub>4</sub>Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO<sub>4</sub>, and concentrate.[3]
- Result: Crude tertiary alcohol (often an oil).[1] Proceed directly to dehydration.[1]

#### Step 2: Dehydration & Hydrogenation

- Dehydration: Dissolve the crude alcohol in DCM. Add Et<sub>3</sub>N (3.0 eq) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.5 eq). Stir 2 hours. (Alternatively, use TFA/DCM reflux if Boc stability permits, but mesylation/elimination is milder).[1]
- Hydrogenation: Dissolve the resulting alkene (endo/exo mixture) in MeOH. Add 10 wt% Pd/C catalyst (10% loading).
- Reduction: Stir under H<sub>2</sub> balloon (1 atm) for 12-16 hours. Filter through Celite to remove Pd. [1] Concentrate to yield **N-Boc-3-(2,4-difluorophenyl)pyrrolidine**.

#### Step 3: Deprotection (Salt Formation)[1]

- Dissolve the N-Boc intermediate in 1,4-dioxane.
- Add 4M HCl in dioxane (5.0 eq) at 0°C.
- Stir at RT for 4 hours. A white precipitate should form.[1]
- Isolation: Dilute with Et<sub>2</sub>O, filter the solid, and wash with Et<sub>2</sub>O.
- Yield: Expect >85% yield of the hydrochloride salt.[4]

## Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique                                 | Expected Signature                                | Diagnostic Value  |
|---|---|---|
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) | 9.4-9.6 (br s, 2H, NH <sub>2</sub> <sup>+</sup> ) | Confirms salt formation.  |
| <sup>1</sup> H NMR (Aromatic)             | 7.4-7.6 (m, 1H), 7.1-7.3 (m, 2H)                  | Characteristic 2,4-difluoro substitution pattern (multiplets due to F-H coupling).[1] |
| <sup>1</sup> H NMR (Aliphatic)            | 3.4-3.6 (m, 1H, benzylic CH)                      | Confirms reduction of the double bond (C3 proton).[1]                                 |
| <sup>19</sup> F NMR                       | Two distinct signals approx -110 to -120 ppm      | Confirms presence of two non-equivalent fluorine atoms.                               |
| LC-MS                                     | [M+H] <sup>+</sup> = 184.1                        | Mass validation (Free base MW + 1).[1]  |

## References

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(Note: Specific CAS 2366985-31-9 is referenced from chemical vendor databases and PubChem entries for the hydrochloride salt form).

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